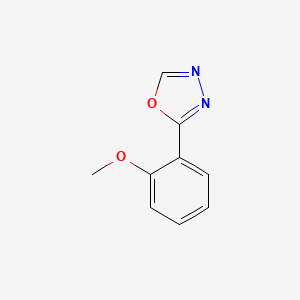2-(2-Methoxyphenyl)-1,3,4-oxadiazole
CAS No.: 42966-95-0
Cat. No.: VC2461501
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42966-95-0 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C9H8N2O2/c1-12-8-5-3-2-4-7(8)9-11-10-6-13-9/h2-6H,1H3 |
| Standard InChI Key | CMZBFAJLBDAJMC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NN=CO2 |
| Canonical SMILES | COC1=CC=CC=C1C2=NN=CO2 |
Introduction
Physical and Chemical Properties
2-(2-Methoxyphenyl)-1,3,4-oxadiazole presents as a powder with specific physicochemical properties that are critical for its applications in research and development. Understanding these properties is essential for predicting its behavior in biological systems and for developing efficient synthesis and formulation strategies.
Basic Physicochemical Properties
Table 1: Physicochemical Properties of 2-(2-Methoxyphenyl)-1,3,4-oxadiazole
Structural Characteristics
The 1,3,4-oxadiazole ring in this compound is a planar, aromatic five-membered heterocycle containing one oxygen atom at position 1 and two nitrogen atoms at positions 3 and 4. The 2-methoxyphenyl group attached at position 2 of the oxadiazole ring introduces specific electronic and steric properties that influence the compound's interactions with biological targets.
| Hazard Statement | Classification | Warning Level |
|---|---|---|
| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
Research Applications and Future Prospects
2-(2-Methoxyphenyl)-1,3,4-oxadiazole represents a versatile small molecule scaffold with significant potential for various research applications and drug development efforts.
Current Research Applications
The compound is currently utilized in several research contexts:
-
Medicinal Chemistry Research: As a building block for developing novel bioactive compounds with potential therapeutic applications .
-
Structure-Activity Relationship Studies: For investigating how structural modifications affect biological activities, particularly the influence of the methoxy group position on binding affinities and potencies .
-
Lead Compound Development: As a starting point for designing more potent and selective drug candidates targeting specific diseases, especially in antimicrobial and anticancer research .
Future Prospects
Based on current research trends and the biological activities of related compounds, several promising future directions for 2-(2-Methoxyphenyl)-1,3,4-oxadiazole research can be identified:
-
Anticancer Drug Development: Further exploration of derivatives as potential anticancer agents, particularly against specific cancer types where related compounds have shown promise .
-
Antimicrobial Resistance: Investigation of novel derivatives to address the growing challenge of antimicrobial resistance, building on the established antibacterial activities of oxadiazole compounds .
-
Enzyme Inhibition: Development of more selective and potent enzyme inhibitors based on the 2-(2-Methoxyphenyl)-1,3,4-oxadiazole scaffold, especially for targets like tyrosinase where related compounds have shown exceptional activity .
-
Combination Therapies: Exploration of synergistic effects when combined with established drugs, potentially leading to more effective therapeutic approaches with reduced side effects .
-
Structure Optimization: Rational design of improved derivatives with enhanced pharmacokinetic properties, reduced toxicity, and increased target selectivity through computational and medicinal chemistry approaches .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume